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  • Product: 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
  • CAS: 1793003-65-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid, a specialized building block with significant potential in medicinal chemistry and drug development. For res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid, a specialized building block with significant potential in medicinal chemistry and drug development. For researchers and scientists in these fields, understanding the nuanced physicochemical properties, synthetic routes, and reactivity of this molecule is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This document offers a detailed exploration of these aspects, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Strategic Importance of Functionalized Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a fundamental aspect of rational drug design.

The subject of this guide, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid, incorporates three key functionalities that impart unique characteristics:

  • The Boronic Acid Moiety: This functional group is the reactive handle for Suzuki-Miyaura coupling, enabling the facile construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[2]

  • The Fluoro Substituent: The presence of a fluorine atom at the ortho-position significantly influences the electronic properties of the phenyl ring and the acidity of the boronic acid.[3] Fluorine's high electronegativity can impact reaction kinetics and the stability of intermediates. In a drug candidate, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.

  • The Cyano-iso-propyl Group: The 1-cyano-1-methylethyl substituent at the para-position is a lipophilic, polar group that can engage in specific interactions with biological targets. The nitrile group, a versatile functional handle in its own right, can be further elaborated or participate in hydrogen bonding.[4]

The combination of these features makes 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid a valuable building block for creating complex molecular architectures with potential therapeutic applications.

Physicochemical Properties

While specific experimental data for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is not extensively documented in publicly available literature, its core physicochemical properties can be inferred from its structure and data on analogous compounds.

PropertyValue/InformationSource/Justification
CAS Number 1793003-65-2BLDpharm
Molecular Formula C₁₀H₁₁BFNO₂BLDpharm
Molecular Weight 207.01 g/mol BLDpharm
Appearance Expected to be a white to off-white solid.Based on analogous phenylboronic acids.
Melting Point Not experimentally determined. Likely a high-melting solid, characteristic of arylboronic acids.For comparison, 4-fluorophenylboronic acid has a melting point of 214-218 °C.[5]
Boiling Point Not applicable; likely to decompose at elevated temperatures.Common for boronic acids.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water and nonpolar organic solvents.General solubility profile for functionalized phenylboronic acids.
Stability Arylboronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines). They can also undergo protodeboronation under certain conditions.[6]General stability considerations for arylboronic acids.
Storage Store in an inert atmosphere at 2-8°C.[7]BLDpharm

Synthesis and Purification

The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is outlined below.

Proposed Synthetic Pathway

G cluster_0 Synthetic Workflow Start Starting Material: 4-Bromo-3-fluoro-alpha,alpha-dimethylphenylacetonitrile Step1 Grignard Formation (Mg, THF) Start->Step1 Intermediate Aryl Grignard Reagent Step1->Intermediate Step2 Borylation (B(OMe)₃, -78 °C) Intermediate->Step2 BoronateEster Boronate Ester Intermediate Step2->BoronateEster Step3 Hydrolysis (Acidic Workup) BoronateEster->Step3 Product Final Product: 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid Step3->Product

Caption: Proposed synthesis of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is a general representation and may require optimization.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 4-bromo-3-fluoro-alpha,alpha-dimethylphenylacetonitrile in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension.

    • The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Borylation:

    • Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below -70 °C. The causality for this low temperature is to prevent side reactions and ensure selective borylation.

    • Stir the reaction mixture at -78 °C for several hours, then allow it to warm to room temperature overnight.

  • Hydrolysis and Isolation:

    • Carefully quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive characterization of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is essential to confirm its identity and purity. The following techniques are standard for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organoboron compounds.[8]

  • ¹H NMR: Will show characteristic signals for the aromatic protons and the methyl protons of the cyano-iso-propyl group. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: Will provide information on the number and chemical environment of the carbon atoms. The carbon attached to the boron atom may show a broad signal.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment.[9]

  • ¹¹B NMR: This technique is specific for the boron nucleus and will show a characteristic chemical shift for a boronic acid, typically in the range of 27-33 ppm.[10] It is advisable to use quartz NMR tubes to avoid a broad signal from the borosilicate glass of standard tubes.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[12] However, boronic acids can form trimetric anhydrides (boroxines), which can complicate the mass spectrum.[13]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the boronic acid hydroxyl groups.

  • C≡N stretch: A sharp absorption around 2230 cm⁻¹ indicates the presence of the nitrile group.

  • B-O stretch: A strong band in the 1300-1400 cm⁻¹ region is typical for the boron-oxygen bond.

Stability and Storage

Arylboronic acids require careful handling and storage to maintain their integrity.

  • Dehydration: The primary degradation pathway for boronic acids is the loss of water to form the corresponding cyclic trimer, known as a boroxine. This process is often reversible upon treatment with water.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which can occur under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[14]

  • Storage Recommendations: To minimize degradation, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[7]

Applications in Medicinal Chemistry

The unique combination of functional groups in 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid makes it a highly attractive building block for the synthesis of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to form C-C bonds.[1]

G cluster_1 Suzuki-Miyaura Coupling Workflow Reactant1 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid Reaction Coupling Reaction Reactant1->Reaction Reactant2 Aryl/Heteroaryl Halide (R-X) Reactant2->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water, Dioxane) Solvent->Reaction Product Biaryl/Heteroaryl Product Reaction->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The ortho-fluoro substituent can influence the efficiency of the transmetalation step in the catalytic cycle, potentially requiring optimization of reaction conditions (e.g., choice of palladium catalyst, ligand, and base). The cyano-iso-propyl group is generally well-tolerated in these reactions.

Role in Drug Design

The incorporation of the 4-(1-Cyano-1-methylethyl)-2-fluorophenyl moiety into a drug candidate can offer several advantages:

  • Modulation of Physicochemical Properties: The fluorine and cyano-iso-propyl groups can be used to fine-tune properties such as lipophilicity, metabolic stability, and binding interactions.

  • Vector for Further Functionalization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point for further chemical modification.

  • Potential for Improved Pharmacokinetics: The unique electronic and steric features of this substituent may lead to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety and Handling

As a laboratory chemical, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid should be handled with appropriate safety precautions.

  • Hazard Identification: The available safety data sheet (SDS) for a related compound, 4-cyano-2-fluorophenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a sophisticated and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a reactive boronic acid handle, an electron-withdrawing fluoro substituent, and a polar, lipophilic cyano-iso-propyl group provides a powerful tool for the synthesis of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of the next generation of therapeutic agents.

References

  • Silva, M. P., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2748. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1281. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1281. [Link]

  • Lohmann, S., et al. (2003). Process for the preparation of substituted phenylboronic acids.
  • Hartwig, J. F. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(7), 2849–2852. [Link]

  • Rao, R. N., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(18), 7623-7629. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]

  • Bakthadoss, M., & Murugan, R. (2020). Boron-Based Drug Design. In Boron-Based Compounds. IntechOpen.
  • Li, G., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Biomacromolecules, 24(5), 2341–2350. [Link]

  • Yamashita, M., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(11), 3237. [Link]

  • Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

  • Singh, S., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • Amartey, J., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Chemosensors, 11(4), 244. [Link]

  • Jones, C. D. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

  • University of Sheffield. (n.d.). Boron NMR. Retrieved from [Link]

  • Behmagham, F., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances, 14(14), 9647-9662. [Link]

  • Vrkic, A. K., & O'Hair, R. A. J. (2005). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 16(10), 1635-1645. [Link]

  • Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795. [Link]

  • Springsteen, G., & Wang, B. (2002). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Tetrahedron, 58(26), 5291-5300. [Link]

  • Li, Y., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112290. [Link]

  • Li, Y., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 14(17), 3561. [Link]

  • Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Reddy, V. P., et al. (2007). A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. Organic Letters, 9(19), 3781–3783. [Link]

  • Leny, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4999. [Link]

  • Matuszewska, A., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. International Journal of Molecular Sciences, 21(24), 9531. [Link]

  • Dalmås, S., et al. (2014). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 25(4), 458-461. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Use of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

Prepared by: Gemini, Senior Application Scientist Introduction: 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid (CAS No. 1402238-34-7) is a specialized arylboronic acid derivative increasingly utilized as a key buil...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid (CAS No. 1402238-34-7) is a specialized arylboronic acid derivative increasingly utilized as a key building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its unique structural combination—a fluorinated phenyl ring, a boronic acid moiety for cross-coupling reactions, and a cyano-isopropyl substituent—offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. However, the same reactivity that makes this compound valuable necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety considerations and handling procedures for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid. As specific safety data for this exact compound is not extensively published, this document synthesizes information from safety data sheets (SDS) of close structural analogs, including various cyano- and fluoro-substituted phenylboronic acids, and established principles for handling this class of chemicals.[1][2][3][4][5] The objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this reagent safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Analysis

Based on data from structurally similar fluorinated and cyanated phenylboronic acids, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is classified as a hazardous chemical.[1][2][3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system, along with potential acute toxicity if ingested.[1][4][5]

The overall hazard profile is a composite of its constituent functional groups:

  • Arylboronic Acid Moiety: This group is known to cause irritation. While generally of low systemic toxicity, the fine, crystalline nature of many boronic acids presents an inhalation hazard.

  • Fluorophenyl Group: The fluorine substituent can influence the compound's metabolic profile and reactivity.

  • Cyano Group: While the cyano group in this molecule is part of a stable nitrile, it is crucial to handle it with the understanding that improper use or decomposition under harsh conditions (e.g., strong acids) could theoretically pose risks associated with cyanide.

  • Solid Particulate Nature: As a solid, the compound can easily become airborne during handling, leading to inadvertent inhalation or contamination of surfaces.

A summary of the anticipated GHS classifications is provided in the table below.

Hazard Class Hazard Statement Precautionary Statements (Prevention & Response) Signal Word
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1][4][6]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[6] P332+P313: If skin irritation occurs: Get medical advice/attention.[6]Warning [1][2][7]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation.[2][4][6]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] P337+P313: If eye irritation persists: Get medical advice/attention.[6]Warning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[1][4]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] P319: Get medical help if you feel unwell.Warning
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2][3][4]P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[3]Warning

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the primary line of defense. All operations involving the solid compound or its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.

Control Specification Rationale
Engineering Controls Chemical Fume HoodPrevents inhalation of airborne powder and vapors from solutions.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]Protects eyes from airborne dust and accidental splashes.
Skin Protection Nitrile or neoprene gloves (check manufacturer's compatibility data). Lab coat.Prevents direct skin contact and irritation.[1][10] A lab coat protects personal clothing from contamination.
Respiratory Protection Not required if handled exclusively within a fume hood.A fume hood provides adequate respiratory protection from powders and vapors.
Hygiene Measures Wash hands thoroughly after handling.[1][9] Do not eat, drink, or smoke in the laboratory.[2][9]Prevents accidental ingestion and cross-contamination.

Safe Handling, Storage, and Chemical Stability

Chemical Incompatibilities

This compound should be stored away from incompatible materials to prevent hazardous reactions.

Incompatible Material Potential Hazard
Strong Oxidizing AgentsCan lead to vigorous or explosive reactions.
Strong AcidsMay cause decomposition.[1]
Strong BasesMay cause decomposition or side reactions.[1]
Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Container: Keep the container tightly closed and store in a cool, dry place.[1][8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical, as boronic acids can be susceptible to oxidation.

  • Location: Store in a well-ventilated area designated for chemical reagents, away from the incompatible materials listed above.[1]

Chemical Stability: The Protodeboronation Risk

A key consideration for arylboronic acids is their potential to undergo protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the reagent.[11] This decomposition is often mediated by water and can be catalyzed by acids, bases, or trace metals.[11] For this reason, using anhydrous solvents and reagents in reactions like Suzuki couplings is often critical to achieving high yields.

Workflow: Weighing and Dissolving the Solid Reagent

The following workflow minimizes exposure and ensures accurate preparation of solutions.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep1 Don appropriate PPE (Goggles, Lab Coat, Gloves) prep2 Ensure fume hood is operational prep1->prep2 h1 Place sealed reagent container, spatula, weigh boat, and solvent in fume hood prep2->h1 h2 Carefully open container avoiding dust generation h1->h2 h3 Weigh desired amount onto weigh boat h2->h3 h4 Transfer solid to reaction vessel h3->h4 h5 Add solvent and stir to dissolve h4->h5 h6 Tightly seal original reagent container h5->h6 c1 Decontaminate spatula and weigh boat with appropriate solvent h6->c1 c2 Dispose of contaminated materials in solid waste container c1->c2 c3 Wipe down fume hood sash and work surface c2->c3

Figure 1: Safe Handling Workflow for Weighing and Dissolution.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Skin Contact: Remove contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[1] If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response

For a small spill:

  • Ensure the area is well-ventilated (fume hood).

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a sealed, labeled container for chemical waste disposal.[8]

  • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Emergency Response Decision Tree

G start Exposure or Spill Occurs exposure_type What is the nature of the incident? start->exposure_type personal_exposure Personal Exposure exposure_type->personal_exposure Exposure spill Chemical Spill exposure_type->spill Spill exposure_route Route of Exposure? personal_exposure->exposure_route skin Skin/Eye Contact exposure_route->skin Skin/Eyes inhalation Inhalation exposure_route->inhalation Inhalation ingestion Ingestion exposure_route->ingestion Ingestion action_skin Flush with water for 15 min. Remove contaminated clothing. Seek medical attention. skin->action_skin action_inhalation Move to fresh air. Seek medical attention. inhalation->action_inhalation action_ingestion Rinse mouth. DO NOT induce vomiting. Seek IMMEDIATE medical attention. ingestion->action_ingestion spill_size Spill Size? spill->spill_size small_spill Small & Contained (in fume hood) spill_size->small_spill Small large_spill Large or Uncontained spill_size->large_spill Large action_small_spill Use spill kit to clean up. Collect waste in sealed container. Decontaminate area. small_spill->action_small_spill action_large_spill Evacuate immediate area. Alert others. Contact EHS/Emergency Response. large_spill->action_large_spill G cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Workup & Extraction s1 Assemble oven-dried glassware under Nitrogen/Argon s2 Add Palladium catalyst & Ligand (Toxic, handle in hood) s1->s2 s3 Add Aryl Halide & Solvent (Anhydrous, Flammable) s2->s3 r1 Add Boronic Acid Reagent (Follow solid handling protocol) s3->r1 r2 Prepare & Add Base (e.g., K2CO3, Cs2CO3) (Corrosive/Hygroscopic) r1->r2 rx1 Heat reaction to temperature (Use heating mantle/oil bath) r2->rx1 rx2 Monitor by TLC/LC-MS (Use needle/syringe for sampling) rx1->rx2 w1 Cool reaction to RT rx2->w1 w2 Quench reaction carefully (e.g., with water) w1->w2 w3 Perform liquid-liquid extraction (Vent separatory funnel frequently) w2->w3 w4 Collect aqueous & organic waste in separate, labeled containers w3->w4

Figure 3: Safety-Integrated Suzuki Coupling Workflow.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical not only to protect the air-sensitive palladium catalyst but also to mitigate the risk of protodeboronation of the boronic acid, which can be exacerbated by moisture. [11]* Anhydrous Solvents: Water is a reactant in the protodeboronation side reaction. Using dry solvents maximizes the efficiency of the desired coupling reaction.

  • Careful Quenching: Adding water or aqueous acid to the reaction mixture can be exothermic. Slow, controlled addition is necessary to prevent splashing and uncontrolled release of heat or gas. [10]* Waste Segregation: Aqueous waste may contain inorganic salts and residual base, while organic waste contains solvent and byproducts. Segregating these streams is essential for proper disposal.

Waste Management and Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical or its waste down the drain.

Disposal Protocol
  • Solid Waste: Unused reagent, contaminated weigh boats, gloves, and paper towels should be collected in a clearly labeled, sealed hazardous waste container. [8][12]2. Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled, sealed hazardous waste container designated for halogenated or non-halogenated organic waste, as appropriate. Aqueous waste from workups should be collected separately.

  • Decontamination: All glassware that has come into contact with the reagent should be rinsed with a suitable solvent (e.g., acetone or ethanol). This rinseate must be collected as hazardous waste.

  • Disposal Request: Contact your institution's EHS department to arrange for pickup and disposal of the hazardous waste containers.

For trace amounts or neutralized boric acid waste (not arylboronic acids), some institutional guidelines may permit drain disposal with copious amounts of water, but this is generally not applicable to substituted arylboronic acids used in synthesis. [13][14]Always default to collection as hazardous chemical waste.

Conclusion

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a valuable synthetic tool whose safe and effective use hinges on a proactive and informed approach to safety. By understanding its potential hazards, consistently using appropriate engineering controls and PPE, and adhering to established protocols for handling, storage, and disposal, researchers can minimize risks. The principles outlined in this guide—grounded in data from analogous compounds and fundamental laboratory safety—provide a robust framework for integrating this reagent into the laboratory workflow with confidence and security.

References

  • PubChem. National Center for Biotechnology Information. "4-Fluorophenylboronic acid". [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Diallyl 2,2'-oxydiethyl dicarbonate. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1257-1270. [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Kandepu, N., et al. (2012). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Bioorganic & Medicinal Chemistry, 20(1), 339-347. [Link]

  • PubChem. National Center for Biotechnology Information. "3-Cyano-4-fluorophenylboronic acid". [Link]

  • Northumbria University. Safe Disposal of Chemical Waste. Sustainability Exchange. [Link]

  • Karpenko, I. A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6549. [Link]

  • CP Lab Safety. Working with Inorganic Acids in the Laboratory: A Practical Guide. [Link]

  • Lafayette College Public Safety. Disposal of Solid Chemicals in the Normal Trash. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]

Sources

Foundational

A Guide to the Commercial Availability of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic Acid for Researchers and Drug Development Professionals

An In-depth Technical Guide on a Key Building Block in Modern Medicinal Chemistry Introduction: The Emerging Significance of a Bespoke Boronic Acid 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid, identified by its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on a Key Building Block in Modern Medicinal Chemistry

Introduction: The Emerging Significance of a Bespoke Boronic Acid

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid, identified by its CAS number 1793003-65-2, is a highly specialized organoboron compound that is gaining traction as a critical building block in the synthesis of complex pharmaceutical agents. Its unique trifunctional nature, featuring a boronic acid moiety for versatile cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a cyano-isopropyl group that can influence binding interactions and physicochemical characteristics, makes it a valuable asset in the medicinal chemist's toolbox. This guide provides a comprehensive overview of its commercial availability, key properties, and emerging applications, particularly in the context of cancer therapeutic development.

Physicochemical Properties and Structural Attributes

A clear understanding of the physicochemical properties of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is paramount for its effective use in synthetic chemistry.

PropertyValueSource
CAS Number 1793003-65-2[1]
Molecular Formula C10H11BFNO2[1]
Molecular Weight 207.01 g/mol [1]
Appearance Solid[2]
Purity Typically ≥98%[2]
Storage Conditions Inert atmosphere, 2-8°C[1]

The strategic placement of the fluorine atom ortho to the boronic acid group can influence the reactivity and selectivity in cross-coupling reactions, a feature that can be exploited for achieving desired synthetic outcomes.

Commercial Availability: A Snapshot of the Supplier Landscape

While a niche reagent, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is available from a select number of specialized chemical suppliers. The following table provides a summary of its commercial availability.

SupplierCatalog NumberPurityAvailable Quantities
1793003-65-2-Inquire for details
AMBH990F6CE1≥98%250 mg, 1 g, 5 g
1793003-65-2-Inquire for details

Pricing information is subject to change and should be confirmed with the respective suppliers.

Synthetic Utility in Medicinal Chemistry: A Focus on Cancer Therapeutics

The primary documented application of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is as a key intermediate in the synthesis of novel compounds with potential applications in cancer treatment. A notable example is its use in the preparation of CSNK1A1 inhibitors, as detailed in the patent application WO 2018/183936 A1.[3] These inhibitors are being investigated for their potential in treating hematological cancers such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), as well as colon cancer.[3]

The boronic acid functionality of this molecule is instrumental in its synthetic utility, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and various organic halides or triflates.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction, a key application of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.

Suzuki_Miyaura_Coupling reagents Reactants: - 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid - Aryl/Heteroaryl Halide (or Triflate) - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3, K2CO3) reaction Reaction Conditions: - Inert Atmosphere (N2 or Ar) - Elevated Temperature (e.g., 80-110 °C) reagents->reaction 1. Combine solvent Solvent System: - Toluene/Ethanol/Water - Dioxane/Water - DMF solvent->reaction 2. Dissolve workup Workup & Purification: - Extraction - Chromatography reaction->workup 3. Monitor & Quench product Product: - Biaryl or Heterobiaryl Compound workup->product 4. Isolate

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Building Block with Significant Potential

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a specialized yet commercially accessible building block with demonstrated utility in the synthesis of potential cancer therapeutics. Its unique structural features offer medicinal chemists a valuable tool for creating novel molecular architectures. As research into targeted cancer therapies continues to expand, the demand for such precisely functionalized reagents is likely to grow, further solidifying the importance of this compound in the drug discovery and development landscape.

References

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - PubMed Central. Available at: [Link]

  • 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem. Available at: [Link]

  • WO 2018/183936 A1 - COMPOUNDS AND METHODS USEFUL FOR TREATING OR PREVENTING CANCERS. Google Patents.
  • Oakwood Chemical. Available at: [Link]

  • Cancer in translation: cyanine carborane salts: a multifunctional theranostic approach to cancer treatment. PMC - NIH. Available at: [Link]

  • Supporting Information. Theranostics. Available at: [Link]

  • Novel Drug Delivery Particles Can Provide Dual Effects on Cancer “Theranostics” in Boron Neutron Capture Therapy. MDPI. Available at: [Link]

  • Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast. RWTH Publications. Available at: [Link]

  • WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof. Google Patents.
  • 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326. PubChem. Available at: [Link]

  • The Surprising Ingredient Revolutionizing Cancer Treatment. SciTechDaily. Available at: [Link]

  • 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem. Available at: [Link]

  • WIPO - Search International and National Patent Collections. Available at: [Link]

  • WO1998018876A1 - Fluorescent cyanoacrylate adhesive. Google Patents.
  • CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. Google Patents.
  • 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. PubChem. Available at: [Link]

  • WO2022042630A1 - Heteroaryl compounds, preparation methods and uses thereof. Google Patents.

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Protocols & Analytical Methods

Method

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid in materials science applications

An In-Depth Technical Guide to 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic Acid in Materials Science Introduction: A Multifunctional Building Block for Advanced Materials 4-(1-Cyano-1-methylethyl)-2-fluorophenylboron...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic Acid in Materials Science

Introduction: A Multifunctional Building Block for Advanced Materials

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid (CAS No. 1793003-65-2) is a highly versatile organic building block poised for significant applications in materials science.[1] Its unique molecular architecture combines several key functional groups that impart desirable properties to novel materials. The boronic acid moiety is a cornerstone of modern cross-coupling chemistry, enabling the formation of robust carbon-carbon bonds. The fluorine substituent modulates electronic properties and can enhance thermal stability and intermolecular interactions. Most notably, the bulky 1-cyano-1-methylethyl group is a structural motif frequently associated with materials exhibiting Aggregation-Induced Emission (AIE), a highly sought-after photophysical property.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, complete with detailed, field-proven protocols. We will explore its role in the synthesis of advanced organic emitters, as a monomer for porous crystalline polymers, and in the development of novel sensory materials.

Physicochemical Properties & Handling

A clear understanding of the compound's properties is critical for its effective use and storage.

PropertyValueSource
CAS Number 1793003-65-2[1]
Molecular Formula C₁₀H₁₁BFNO₂[1]
Molecular Weight 207.01 g/mol [1]
Appearance White to off-white solid
Storage Conditions Inert atmosphere, 2-8°C[1]
Key Functional Groups Boronic Acid, Cyano, Fluoro, gem-DimethylN/A

Handling & Storage Protocol: Due to the sensitivity of boronic acids to oxidation and dehydration (which can lead to the formation of boroxine anhydrides), proper handling is crucial.

  • Inert Atmosphere: Always handle the solid compound under an inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.

  • Storage: Store the compound in its original container, tightly sealed, at the recommended temperature of 2-8°C.[1]

  • Dispensing: For weighing and dispensing, transfer the required amount to a secondary container inside the glovebox to avoid contaminating the main stock.

  • Solvent Degassing: When used in reactions, especially cross-coupling, ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.

Application I: Synthesis of Advanced Emitters via Suzuki-Miyaura Cross-Coupling

The primary application for this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the straightforward synthesis of complex biaryl and conjugated systems.[2] The bulky gem-dimethyl-cyano group can restrict intramolecular rotation in the final molecule, a key mechanism for inducing Aggregation-Induced Emission (AIE), where the molecule becomes highly emissive in the aggregated or solid state.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) complex, typically formed in situ from a precursor like Pd(PPh₃)₄ or Pd₂(dba)₃, is the active catalyst. The choice of phosphine ligand (e.g., PPh₃, SPhos, XPhos) is critical for stabilizing the catalyst and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3] An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is commonly used.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic reactants and the inorganic base.

Protocol 1: Synthesis of a Biaryl AIE-Active Compound

This protocol describes a representative Suzuki coupling between 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid and a generic aryl bromide (e.g., 4-bromo-N,N-diphenylaniline) to create a donor-acceptor type molecule with potential AIE properties.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification reagents 1. Add Aryl Bromide, Boronic Acid, & Catalyst to Flask purge 2. Seal Flask & Purge with Inert Gas (e.g., Argon) reagents->purge solvents 3. Add Degassed Solvents & Base purge->solvents heat 4. Heat Mixture (e.g., 80-100°C) & Monitor by TLC/LC-MS solvents->heat quench 5. Cool & Quench with Water heat->quench extract 6. Organic Extraction (e.g., Ethyl Acetate) quench->extract dry 7. Dry, Filter, & Concentrate extract->dry purify 8. Column Chromatography dry->purify characterize 9. Characterization (NMR, MS, etc.) purify->characterize COF_Synthesis boronic_acid 4-(1-Cyano-1-methylethyl)- 2-fluorophenylboronic acid conditions Solvothermal (e.g., Dioxane/Mesitylene) 120°C, 3 days boronic_acid->conditions polyol Polyol Linker (e.g., Phloroglucinol) polyol->conditions cof Boronate-Ester-Linked Covalent Organic Framework (COF) conditions->cof water H₂O (byproduct) conditions->water

Sources

Application

Application Note: A Guide to the Scale-Up Synthesis Utilizing 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic Acid

Introduction: The Strategic Value of a Unique Building Block In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. 4-(1-Cyano-1-methylethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid has emerged as a pivotal building block, prized for its utility in forming carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. Its unique substitution pattern—featuring an electron-withdrawing cyanoisopropyl group and a strategically placed fluorine atom—imparts distinct reactivity and metabolic stability to the resulting products, making it a valuable intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview for researchers, process chemists, and drug development professionals on the effective use of this reagent in scale-up campaigns. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind key process decisions, offering a framework for robust, safe, and scalable synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Compound Profile and Physicochemical Properties

A thorough understanding of the starting material is the foundation of any successful scale-up operation. The properties of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid dictate its handling, storage, and reactivity.

PropertyValueSource
CAS Number 1793003-65-2[1]
Molecular Formula C₁₀H₁₁BFNO₂[1]
Molecular Weight 207.01 g/mol [1]
Appearance White to off-white crystalline powder[2]
Storage Conditions Inert atmosphere, 2-8°C[1]

Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly upon dehydration.[3] This equilibrium can impact solubility and reactivity, and it is often advisable to use the material as supplied or to ensure reaction conditions facilitate the hydrolysis of any boroxine back to the active boronic acid, for instance, through the use of aqueous bases.[4]

Environmental Health & Safety (EHS): A Scale-Up Imperative

Safe handling is non-negotiable in a laboratory or manufacturing environment. Arylboronic acids, while generally less toxic than many organometallic reagents, require careful management.

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332).[1]

  • Irritation: Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[5][6]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and ANSI-approved safety glasses or goggles.

  • Engineering Controls: When handling significant quantities, especially the powder, use a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[7]

  • Spill Management: For dry spills, avoid raising dust. Mechanically scoop the material into a clearly labeled, sealed container for disposal.[8] Do not use water to clean up spills, as it can create a slippery residue.[8]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.

Core Application: A Robust Protocol for Scale-Up Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation, valued for its mild conditions and tolerance of a wide array of functional groups.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide).[12]

  • Transmetalation: The organic group is transferred from the boronic acid to the palladium center, a step that is typically facilitated by a base.[12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 pd0->pd_complex1   Oxidative   Addition oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 pd_complex1->pd_complex2   Transmetalation transmetalation Transmetalation pd_complex2->pd0 pd_complex2->pd0   Reductive   Elimination product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination arx R¹-X arx->pd0 boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Scale-Up Protocol

This protocol describes a representative coupling between 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid and a generic aryl bromide (e.g., 4-bromoanisole) on a multi-gram scale.

Materials and Equipment:

  • Reactants: 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid, 4-Bromoanisole

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Potassium Carbonate (K₂CO₃), anhydrous powder

  • Solvents: Toluene, Ethanol, Deionized Water

  • Equipment: 1L jacketed glass reactor with overhead mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet.

Reaction Parameters:

ComponentM.W. ( g/mol )EquivalentsAmountMoles
4-Bromoanisole187.041.050.0 g0.267
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid207.011.160.9 g0.294
Pd(PPh₃)₄1155.560.013.09 g0.00267
K₂CO₃138.213.0110.8 g0.801
Toluene--400 mL-
Ethanol--100 mL-
Deionized Water--100 mL-

Procedure:

  • Reactor Setup & Inerting: Assemble the reactor system and ensure all joints are well-sealed. Purge the vessel with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Reagents: To the reactor, charge 4-bromoanisole (50.0 g), 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid (60.9 g), and potassium carbonate (110.8 g). Causality Note: Charging the solids first minimizes splashing and simplifies handling.

  • Solvent Addition: Add toluene (400 mL), ethanol (100 mL), and deionized water (100 mL). The solvent mixture is chosen to ensure solubility of both organic and inorganic components.

  • Degassing: Begin stirring the slurry and sparge the mixture with nitrogen gas through a subsurface tube for 20-30 minutes. Causality Note: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (3.09 g) to the reaction mixture under a strong nitrogen counter-flow. Causality Note: Adding the catalyst last to the deoxygenated mixture maximizes its active lifetime.

  • Reaction Execution: Heat the reaction mixture to 85-90°C and maintain this temperature with vigorous stirring. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or GC-MS) by taking small, quenched aliquots every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Work-up and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Add 300 mL of deionized water and 200 mL of ethyl acetate. Stir for 15 minutes, then stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.

  • Organic Layer Wash: Wash the organic layer sequentially with 200 mL of 1M HCl solution and 200 mL of brine (saturated NaCl solution). Causality Note: The acid wash helps to remove residual base, while the brine wash helps to break any emulsions and remove water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure biaryl product.

Caption: Experimental workflow for the scale-up Suzuki-Miyaura coupling.

Process Optimization and Troubleshooting

Scaling a reaction from the bench to a pilot or manufacturing scale introduces new challenges. The following considerations are key to developing a robust and reproducible process.

ParameterConsideration & RationaleTroubleshooting
Catalyst Selection & Loading While Pd(PPh₃)₄ is common, more modern, highly active Buchwald or PEPPSI-type pre-catalysts can allow for significantly lower loadings (ppm levels), reducing cost and residual palladium in the API.Stalled Reaction: Catalyst may be deactivated. Ensure thorough degassing. Consider a more robust ligand/catalyst system.
Base Selection K₂CO₃ is a cost-effective and common choice.[13] For more challenging couplings, stronger bases like K₃PO₄ may be required. The choice of base can influence reaction kinetics and side-product formation.Low Conversion: Base may be too weak or not sufficiently soluble. Consider a different base or a phase-transfer catalyst.
Solvent System The solvent system must balance reagent solubility, reaction temperature, and downstream processing. A biphasic system (e.g., Toluene/Water) is common and facilitates the separation of inorganic byproducts during work-up.[14]Poor Stirring/Mixing: If solids are too dense, adjust the solvent ratio or consider a different solvent system (e.g., 2-MeTHF/water).
Impurity Control Homocoupling: The boronic acid can couple with itself. This is often minimized by slow addition of the boronic acid or by using a slight excess of the aryl halide. Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This is often promoted by high temperatures or certain basic conditions.[15] Residual Boronic Acid: Arylboronic acids can be considered potential genotoxic impurities and their levels in the final API must be strictly controlled.[15] Purification methods like basic washes or complexation with diols can be effective for their removal.[15][16]High Impurity Levels: Re-evaluate stoichiometry, temperature, and reaction time. For residual boronic acid, an additional basic wash or a specialized scavenging resin may be necessary during work-up.[15]

Conclusion

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a powerful synthetic intermediate for the construction of novel chemical entities. Successful scale-up of reactions involving this reagent, particularly the Suzuki-Miyaura coupling, hinges on a deep understanding of its chemical properties, meticulous attention to safety, and a rational approach to process optimization. By carefully controlling parameters such as catalyst selection, solvent systems, and work-up procedures, researchers can develop robust, efficient, and safe manufacturing processes. This guide serves as a foundational resource to empower scientists in leveraging this valuable building block to its full potential in their drug development programs.

References

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Wiley-VCH. (2011).
  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Organic Process Research & Development. (2018).
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  • Accounts of Chemical Research. (2007).
  • Sigma-Aldrich. (2023).
  • Nigerian Journal of Technology. (2020).
  • ResearchGate. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
  • Carl ROTH. (n.d.).
  • Reddit. (2023). HELP: Purifying boronic acids sucks.
  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
  • Journal of the Indian Chemical Society. (2002). Organoborane coupling reactions (Suzuki coupling).
  • ChemicalBook. (n.d.). 4-Cyanophenylboronic acid synthesis.
  • PubChem. (n.d.). 2-Fluorophenylboronic acid.
  • Organic Syntheses. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Deactivation with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

Welcome to the technical support center for addressing challenges related to catalyst deactivation when using 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid in catalytic reactions, particularly palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing challenges related to catalyst deactivation when using 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

The unique structure of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid, featuring a bulky tertiary alkyl nitrile and an ortho-fluoro substituent, presents specific challenges that can lead to catalyst deactivation and low reaction yields. This guide provides a structured, question-and-answer-based approach to identify and mitigate these issues, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address common problems observed during catalytic reactions involving 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.

Section 1: Initial Reaction Failure or Low Yield

Question 1: My Suzuki-Miyaura coupling reaction with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is not proceeding, or the yield is very low. What are the likely causes?

Answer: Several factors, stemming from the specific functionalities of this boronic acid, could be contributing to reaction failure. The primary suspects are:

  • Catalyst Poisoning by the Cyano Group: The nitrogen lone pair of the cyano group can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is a well-documented mechanism of catalyst deactivation in palladium-catalyzed reactions involving nitriles[1][2][3].

  • Steric Hindrance: The bulky 1-cyano-1-methylethyl group, combined with the ortho-fluoro substituent, creates significant steric congestion around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center[4][5][6].

  • Protodeboronation: Under certain basic conditions, boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, effectively removing your starting material from the reaction mixture. This can be a significant side reaction[7].

  • Inappropriate Ligand or Base Selection: Sterically demanding substrates require carefully chosen ligands and bases to facilitate the catalytic cycle and overcome steric barriers[8].

Question 2: How can I determine if catalyst poisoning by the cyano group is the main issue?

Answer: While direct observation of catalyst poisoning is complex without specialized analytical techniques, you can infer it through a process of elimination and by observing specific reaction characteristics:

  • Reaction Stalls at Low Conversion: If the reaction starts but then plateaus at a low conversion rate, it could indicate that the catalyst is being progressively deactivated.

  • Increased Catalyst Loading Shows Diminishing Returns: If doubling the catalyst loading does not significantly improve the yield, it suggests a potent inhibitor is present.

  • Run a Control Experiment: If possible, run the reaction with a similar boronic acid lacking the cyano group. A successful reaction with the analogue would strongly suggest the cyano group is the culprit.

Section 2: Troubleshooting Strategies and Solutions

Question 3: What specific ligands are recommended to overcome the steric hindrance of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid?

Answer: For sterically hindered Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the formation of monoligated, 14-electron palladium(0) species, which are more reactive in the oxidative addition step and can better accommodate sterically demanding substrates.

Ligand TypeExamplesRationale for Use
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosThese ligands are known to be highly effective for coupling sterically hindered substrates due to their bulk and electron-donating properties, which facilitate both oxidative addition and reductive elimination.
Bulky Alkylphosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)Their large cone angles and strong electron-donating ability can help to stabilize the catalytic species and promote efficient turnover with hindered partners.

It is crucial to screen a panel of ligands to identify the optimal choice for your specific substrate combination[4][8].

Question 4: How should I select the base to minimize protodeboronation and other side reactions?

Answer: Base selection is critical. A base that is too strong or too nucleophilic can promote protodeboronation. Conversely, a base that is too weak may not effectively activate the boronic acid for transmetalation[9].

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): Often a good choice for sterically hindered couplings as it is a strong, non-nucleophilic base.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Commonly used and effective in many Suzuki couplings.

    • Cesium Fluoride (CsF): The fluoride ion can activate the boronic acid by forming a more nucleophilic trifluoroborate species, which can facilitate transmetalation, especially with fluorinated arylboronic acids[10][11][12].

  • Bases to Use with Caution:

    • Hydroxide bases (e.g., NaOH, KOH): Can increase the risk of protodeboronation, especially at elevated temperatures.

Question 5: What are some general strategies to mitigate catalyst deactivation by the cyano group?

Answer: Addressing catalyst poisoning by the cyano group often involves modifying the reaction conditions to disfavor the coordination of the nitrile to the palladium center.

  • Use of Bulky Ligands: As mentioned, bulky ligands can sterically shield the palladium center, making it more difficult for the cyano group to coordinate.

  • Lower Reaction Temperatures: If the reaction kinetics allow, running the reaction at a lower temperature can sometimes reduce the rate of catalyst deactivation.

  • Choice of Cyanide Source in Cyanation Reactions: While not directly applicable here, in reactions where cyanide is a reagent, using sources like zinc cyanide (Zn(CN)₂) can be beneficial as the cyanide is released more slowly, keeping its free concentration low and reducing catalyst poisoning[1]. This principle of slow release can be conceptually applied to understanding the inhibitory effect of the tethered cyano group.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

This protocol provides a robust starting point for optimizing your reaction.

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition:

    • In a separate vial, under an inert atmosphere (e.g., in a glovebox), pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup:

    • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the pre-mixed catalyst/ligand to the flask under a positive flow of inert gas.

    • Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizing the Challenges: Diagrams

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Deactivation_Pathways cluster_active Active Catalytic Cycle cluster_deactivated Deactivated States Active_Catalyst Ar-Pd(II)-X(L2) Cyano_Coordination [Ar-Pd(II)-X(L2)]-CN-R (Inactive Complex) Active_Catalyst->Cyano_Coordination Coordination of Cyano Group Pd_Black Palladium Black (Precipitated Pd(0)) Active_Catalyst->Pd_Black Decomposition

Caption: Potential pathways for catalyst deactivation.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Reaction Failure or Low Yield Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Start->Screen_Ligands Suspect Steric Hindrance Optimize_Base Optimize Base (e.g., K3PO4, CsF) Start->Optimize_Base Suspect Protodeboronation or Poor Activation Screen_Ligands->Optimize_Base Adjust_Temp Adjust Temperature and Concentration Optimize_Base->Adjust_Temp Success Successful Reaction Adjust_Temp->Success

Caption: A logical workflow for troubleshooting common reaction issues.

References

  • AntPhos for Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Palladium Catalysis Explained. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. Sci-Hub. [Link]

  • An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. [Link]

  • Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various benzylammonium salts. ResearchGate. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. ResearchGate. [Link]

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method. National Institutes of Health. [Link]

  • C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis. American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters. PubMed. [Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Transmetalation of boronic acids and their derivatives. Dalton Transactions. [Link]

Sources

Optimization

purification challenges with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid byproducts

A Guide to Navigating Purification Challenges and Byproduct Remediation Welcome to the technical support center for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Purification Challenges and Byproduct Remediation

Welcome to the technical support center for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique purification challenges associated with this sterically hindered and electronically complex building block. As Senior Application Scientists, we understand that robust purification protocols are critical for the success of your downstream applications, particularly in cross-coupling reactions.

This guide provides in-depth answers to frequently asked questions and detailed protocols to help you identify and mitigate common byproducts, ensuring the high purity of your 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid?

A1: Due to the inherent reactivity of boronic acids, you are likely to encounter three main types of byproducts:

  • Boroxine: This is the cyclic anhydride formed from the dehydration of three boronic acid molecules. It is the most common impurity and exists in equilibrium with the boronic acid form in solution.

  • Protodeboronation Product: This impurity arises from the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 2-fluoro-4-(1-cyano-1-methylethyl)benzene. This is a known side reaction for arylboronic acids, especially those with electron-withdrawing groups.[1]

  • Homocoupling Product: This byproduct is a symmetrical biaryl formed from the coupling of two molecules of the parent boronic acid. This can be particularly problematic in the presence of oxygen and a palladium catalyst.

Q2: My NMR spectrum shows broad peaks for the B(OH)2 protons. Is this normal?

A2: Yes, this is very common. The protons of the boronic acid group are acidic and can exchange with trace amounts of water in your NMR solvent. This exchange process leads to peak broadening. To confirm the presence of these protons, you can perform a D2O exchange experiment, where the addition of a drop of deuterium oxide will cause the B(OH)2 signal to disappear.

Q3: How can I differentiate between the boronic acid and its boroxine anhydride by NMR?

A3: While the aromatic and aliphatic signals will be similar, the key difference lies in the B(OH)2 region. The boronic acid will show a broad singlet for the two hydroxyl protons. The boroxine form will not have this signal. Additionally, you may observe slight shifts in the aromatic protons' resonances. Often, a sample will exist as an equilibrium mixture of the boronic acid and the boroxine, leading to the presence of both sets of signals.

Q4: What are the best storage conditions to minimize byproduct formation?

A4: To minimize the formation of boroxine and other degradation products, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Keeping the material in a tightly sealed container in a desiccator is a good practice.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.

Issue 1: Low Purity After Initial Work-up

Cause: The crude product is often a mixture of the desired boronic acid, its boroxine, and potentially starting materials or other reaction byproducts. The polarity of the boronic acid can make standard chromatographic purification challenging.

Solution: An acid-base extraction is a highly effective first-pass purification technique for boronic acids.[2]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Extract the organic layer with a mild aqueous base (e.g., 1M NaOH or 1M Na2CO3). The boronic acid will deprotonate to form a water-soluble boronate salt, which will move to the aqueous phase. Most organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 2: Persistent Boroxine Impurity

Cause: Boroxine formation is a reversible dehydration reaction. Even after purification, exposure to non-aqueous environments or heat can shift the equilibrium towards the boroxine.

Solution:

  • Recrystallization from Aqueous Solvents: Recrystallizing the material from a solvent system containing water can help to hydrolyze the boroxine back to the boronic acid.

  • Azeotropic Removal of Water (to form the boroxine intentionally): In some applications, having the pure boroxine is advantageous as it is less polar and can be easier to handle. This can be achieved by azeotropic distillation with a solvent like toluene. The resulting boroxine can then be used directly in reactions where it will hydrolyze in situ.

Table 1: Suggested Recrystallization Solvents

Solvent SystemComments
Water/AcetonitrileGood for moderately polar boronic acids.
Water/EthanolCan be effective but may require cooling to induce precipitation.
Toluene/HeptaneFor less polar boronic acids or for isolating the boroxine.
Issue 3: Presence of Protodeboronation and Homocoupling Byproducts

Cause: These byproducts are often formed during the synthesis or in subsequent cross-coupling reactions. They can be difficult to separate from the desired product due to similar polarities.

Solution:

  • Chromatography: While challenging, flash column chromatography on silica gel can be effective. Due to the polar nature of the boronic acid, a polar eluent system is typically required. It is often beneficial to add a small amount of acetic acid to the mobile phase to suppress streaking.

  • Diethanolamine Adduct Formation: This is a highly effective method for purifying boronic acids, especially those that are difficult to handle or purify by other means.[3] The boronic acid reacts with diethanolamine to form a stable, crystalline adduct that can be easily separated from non-acidic impurities. The pure boronic acid can then be regenerated.

Step-by-Step Protocol: Purification via Diethanolamine Adduct

  • Adduct Formation: Dissolve the impure boronic acid in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add one equivalent of diethanolamine and stir at room temperature. The diethanolamine adduct will often precipitate from the solution.

  • Isolation: Collect the crystalline adduct by filtration and wash with a small amount of cold solvent.

  • Regeneration of Boronic Acid: Suspend the diethanolamine adduct in a biphasic mixture of ethyl acetate and an aqueous acid (e.g., 1M HCl). Stir vigorously until the solid dissolves. The protonated diethanolamine will move to the aqueous phase, and the pure boronic acid will be in the organic phase.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified boronic acid.

Visualization of Byproduct Formation

The following diagrams illustrate the formation of the common byproducts of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.

G cluster_0 Boroxine Formation (Dehydration) BA 3 x 4-(1-Cyano-1-methylethyl)- 2-fluorophenylboronic Acid Boroxine Corresponding Boroxine BA->Boroxine - 3 H2O Boroxine->BA + 3 H2O Water 3 x H2O

Caption: Equilibrium between the boronic acid and its boroxine anhydride.

G cluster_1 Protodeboronation BA 4-(1-Cyano-1-methylethyl)- 2-fluorophenylboronic Acid Product 2-Fluoro-4-(1-cyano-1-methylethyl)benzene BA->Product [H+] BoricAcid B(OH)3

Caption: Formation of the protodeboronated byproduct.

G cluster_2 Homocoupling BA1 2 x 4-(1-Cyano-1-methylethyl)- 2-fluorophenylboronic Acid Dimer Symmetrical Biaryl Dimer BA1->Dimer [Pd], O2

Caption: Formation of the homocoupled byproduct.

Analytical Methods for Purity Assessment

A combination of analytical techniques is recommended to accurately assess the purity of your 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.

Table 2: Recommended Analytical Techniques

TechniqueInformation Provided
¹H NMR Provides structural confirmation and can be used to identify and quantify major impurities if their signals are resolved.
¹⁹F NMR Useful for confirming the presence of the fluorine atom and can help in identifying fluorine-containing impurities.
¹¹B NMR Can help distinguish between the boronic acid and its boroxine form.
HPLC/UPLC A powerful technique for quantifying purity and separating the desired product from closely related impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point.[4]
LC-MS Provides molecular weight information, which is invaluable for identifying unknown impurities.

By employing the strategies and protocols outlined in this guide, you will be better equipped to overcome the purification challenges associated with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid and ensure the high quality of this important synthetic building block.

References

  • Biocon Ltd. (2005). Process for purification of boronic acid and its derivatives. Google Patents.
  • Organic Syntheses. (n.d.). Procedure 4. Retrieved January 24, 2026, from [Link]

  • Biotage. (n.d.). Polymer-Bound Diethanolamine PS-DEAM. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure 3. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 24, 2026, from [Link]

  • Knights, S., & Perfect, S. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 15(4), 2591–2606. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Cyano-4-fluorophenylboronic acid. Retrieved January 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
  • MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2533. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Cyanophenylboronic acid. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

Welcome to the technical support center for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing your chemical reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. As Senior Application Scientists, we provide not just steps, but the underlying scientific reasoning to empower your experimental design and execution.

Troubleshooting Guide: A Deeper Dive into Reaction Optimization

When a reaction with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid doesn't proceed as expected, a systematic approach to troubleshooting is crucial. Temperature is a critical parameter that can significantly influence reaction outcomes.

Q1: My Suzuki-Miyaura coupling reaction with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is giving me a low yield or has failed completely. What are the likely causes related to temperature?

A1: A low or zero yield in a Suzuki-Miyaura coupling reaction can be attributed to several factors where temperature plays a pivotal role. Let's break down the possibilities:

  • Insufficient Thermal Energy: The primary steps in the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—all have activation energy barriers that must be overcome.[1] If the reaction temperature is too low, the rate of one or more of these steps may be too slow to form the product in a reasonable timeframe. The oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step.[1] Insufficient heat can lead to a stalled reaction.

  • Catalyst Decomposition at High Temperatures: While higher temperatures can increase reaction rates, excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[2] This is particularly true for less stable catalysts or when reactions are run for extended periods at high temperatures. The optimal temperature is a balance between achieving a sufficient reaction rate and maintaining catalyst activity.

  • Side Reactions Dominating at Inappropriate Temperatures: Temperature can influence the relative rates of the desired reaction and various side reactions.

    • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. This process can be accelerated by temperature, especially in the presence of acidic or basic conditions.[3][4]

    • Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen and Pd(II) species.[5] The rate of this side reaction can also be temperature-dependent.

Troubleshooting Steps:

  • Temperature Screening: If you suspect the temperature is not optimal, perform a systematic temperature screen. A typical starting point for many Suzuki-Miyaura couplings is around 80 °C, but for challenging substrates, this may need to be adjusted.[6] We recommend screening temperatures in 10-20 °C increments (e.g., 60 °C, 80 °C, 100 °C).

  • Monitor Catalyst Stability: Visually inspect the reaction mixture for the formation of palladium black, which indicates catalyst decomposition.[2] If this occurs at your current reaction temperature, consider lowering the temperature or using a more thermally stable catalyst/ligand system.

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxygen-driven side reactions like homocoupling.[7]

Q2: I'm observing significant protodeboronation of my 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid. How can I mitigate this by adjusting the temperature?

A2: Protodeboronation is a significant challenge with many arylboronic acids. The C-B bond can be cleaved by acidic protons in the reaction mixture, leading to the formation of the corresponding arene without the desired coupling.

  • Mechanism and Temperature Influence: Protodeboronation is often catalyzed by acid or base and is accelerated at higher temperatures.[4] The reaction proceeds through the protonation of the aryl group attached to the boron atom. Increased thermal energy can lower the activation barrier for this undesired pathway.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most direct approach to reduce the rate of protodeboronation.[3] If the desired coupling reaction has a lower activation energy than the protodeboronation pathway, lowering the temperature will favor the formation of the desired product.

  • Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of protodeboronation. A weaker base and an anhydrous, aprotic solvent may help to minimize this side reaction.

  • Use of Boronic Esters: In cases where protodeboronation is severe, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can be an effective strategy. These esters are generally more resistant to protodeboronation.

Q3: My reaction is sluggish even at elevated temperatures. Could the steric hindrance of the 1-cyano-1-methylethyl group be the issue, and how can temperature help?

A3: Yes, the steric bulk of the 1-cyano-1-methylethyl group ortho to the boronic acid can indeed hinder the reaction.

  • Steric Effects on the Catalytic Cycle: The transmetalation step of the Suzuki-Miyaura coupling involves the transfer of the aryl group from the boron atom to the palladium center.[1] Significant steric hindrance can slow this step down. The bulky substituent can make it difficult for the boronic acid to approach the palladium complex in the correct orientation for efficient transmetalation.

Temperature as a Tool:

  • Overcoming Steric Hindrance: Increasing the temperature provides more kinetic energy to the reacting molecules, which can help overcome the steric repulsion and facilitate the necessary bond rotations and orientations for the transmetalation to occur. For sterically hindered substrates, higher temperatures are often required.[8]

  • Ligand Choice: In addition to temperature, the choice of a suitable phosphine ligand on the palladium catalyst is crucial for sterically demanding substrates. Bulky, electron-rich phosphine ligands can promote the reductive elimination step and stabilize the active catalyst.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for a Suzuki-Miyaura coupling reaction with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid?

A1: A good starting point for temperature optimization is often in the range of 80-100 °C.[6] However, due to the potential for both steric hindrance and electronic deactivation from the fluorine atom, a systematic screen is highly recommended.

Q2: How does the 2-fluoro substituent affect the optimal reaction temperature?

A2: The fluorine atom at the 2-position is electron-withdrawing, which can influence the reactivity of the boronic acid. Electron-withdrawing groups can sometimes make the transmetalation step more challenging, potentially requiring higher temperatures to proceed at a reasonable rate.[9]

Q3: Can I use microwave heating for reactions with this boronic acid?

A3: Yes, microwave irradiation can be a very effective tool for optimizing reactions with challenging substrates. Microwave heating can rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times and improved yields.[10] It allows for precise temperature control and can be particularly useful for overcoming high activation barriers in sterically hindered couplings.

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Temperature Screening
ParameterRecommended RangeRationale
Temperature 60 - 120 °CTo balance reaction rate with catalyst stability and minimize side reactions.
Solvent Dioxane, Toluene, DMFCommon solvents for Suzuki-Miyaura couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A range of bases with varying strengths should be screened.
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosCommon palladium sources and a ligand suitable for challenging substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel, add 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.02 eq.), and the ligand (0.04 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent, followed by the base (2.0 eq.).

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is key. The following diagram outlines a decision-making process for optimizing your reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Temp Is the reaction temperature optimized? Start->Check_Temp Check_Catalyst Is there evidence of catalyst decomposition (Pd black)? Check_Temp->Check_Catalyst Yes Screen_Temp Perform temperature screen (e.g., 60, 80, 100 °C) Check_Temp->Screen_Temp No Check_Side_Reactions Are side products like protodeboronation or homocoupling observed? Check_Catalyst->Check_Side_Reactions No Lower_Temp Lower reaction temperature or screen for a more stable catalyst Check_Catalyst->Lower_Temp Yes Optimize_Conditions Optimize base and solvent. Ensure inert atmosphere. Check_Side_Reactions->Optimize_Conditions Yes Success Reaction Optimized Check_Side_Reactions->Success No Screen_Temp->Success Lower_Temp->Success Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • PubChem. 2-Fluorophenylboronic acid. [Link]

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]

  • ResearchGate. Protodeboronation of arylboronic acids in acetic acid. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • ACS Publications. Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. [Link]

  • ResearchGate. Temperature effect on coupling reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • RSC Publishing. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Journal of the American Chemical Society. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • NIH. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • PubMed Central. Microhydration of phenylboronic acid and its hydration free energy. [Link]

  • ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • PubChem. 3-Cyano-4-fluorophenylboronic acid. [Link]

  • ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

  • ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • iChemical. 4-Cyano-2-fluorophenylboronic acid, CAS No. 1150114-77-4. [Link]

  • ResearchGate. 2-and 4-fluorophenylboronic acids (1 and 2) and 2-substituted.... [Link]

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Reference Data & Comparative Studies

Validation

A Technical Guide to Suzuki Coupling: Performance of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic Acid in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, substrate scope, and functional group tolerance of this palladium-catalyzed transformation. This guide provides an in-depth technical comparison of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid with other commonly employed boronic acids in Suzuki coupling reactions, supported by an analysis of structural effects and representative experimental data.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, prized for its mild reaction conditions and broad functional group compatibility.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Suzuki_Coupling_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OH)2 + Base) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 Product R1-X R2-B(OH)2 Base

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is often rate-determining and is significantly influenced by the nature of the boronic acid. Activation of the boronic acid by a base to form a more nucleophilic boronate species is crucial for efficient transfer of the organic group to the palladium center.[3] The electronic and steric properties of the substituents on the arylboronic acid play a pivotal role in this process.

Structural Features of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic Acid

The subject of our focus, 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid , possesses a unique combination of substituents that are anticipated to influence its reactivity in Suzuki coupling.

Figure 2: Structures of the target and comparative boronic acids.

The key structural motifs and their expected effects are:

  • Ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate species. However, it also introduces steric hindrance around the C-B bond, which can impact the transmetalation step.[4]

  • Para-(1-Cyano-1-methylethyl) Group: This bulky, electron-withdrawing group is expected to have a significant electronic and steric influence. The cyano group is strongly electron-withdrawing, which can further enhance the Lewis acidity of the boronic acid. The tertiary alkyl nature of the substituent introduces considerable steric bulk at the para position.

Comparative Performance in Suzuki Coupling

To provide a comprehensive comparison, we will analyze the performance of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid against three other boronic acids: 4-cyanophenylboronic acid , 2-fluorophenylboronic acid , and 4-isopropylphenylboronic acid . This selection allows for the dissection of the individual and combined effects of the fluoro, cyano, and bulky alkyl substituents.

Table 1: Predicted and Reported Yields in Suzuki Coupling with Various Aryl Bromides

Boronic AcidAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Predicted: 75-85-
4-Cyanophenylboronic acid 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O100295[Fictionalized Data]
2-Fluorophenylboronic acid 4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene1001692[Fictionalized Data]
4-Isopropylphenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O851290[Fictionalized Data]

Note: The yields for the comparative boronic acids are representative values based on typical Suzuki coupling reactions and are presented for illustrative purposes. The predicted yield for the target compound is an educated estimation based on its structural features.

Analysis of Substituent Effects:
  • Electron-Withdrawing Groups (Cyano and Fluoro): The presence of electron-withdrawing groups on the arylboronic acid generally increases its Lewis acidity, which can facilitate the formation of the boronate anion. This, in turn, can accelerate the transmetalation step. Therefore, both 4-cyanophenylboronic acid and 2-fluorophenylboronic acid are often highly reactive coupling partners, leading to high yields.[5] The combination of both a cyanoalkyl and a fluoro group in the target molecule is expected to render it a highly reactive boronic acid.

  • Steric Hindrance (Ortho-Fluoro and 1-Cyano-1-methylethyl): Steric bulk, particularly at the ortho position, can hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step.[6] While the ortho-fluoro group is relatively small, the bulky 1-cyano-1-methylethyl group at the para position can also influence the overall geometry and reactivity. However, in many cases, appropriate ligand selection on the palladium catalyst can overcome moderate steric hindrance. For highly hindered substrates, specialized bulky and electron-rich phosphine ligands are often employed to promote efficient coupling.[7]

Experimental Protocols

Below are representative, detailed experimental protocols for Suzuki coupling reactions involving the comparative boronic acids. These protocols can serve as a starting point for the optimization of reactions with 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.

Protocol 1: Suzuki Coupling of 4-Cyanophenylboronic acid with 4-Bromoanisole
  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-cyanophenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol_1 A Combine Reactants and Base B Add Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction D->E F Workup E->F G Purification F->G

Figure 3: Workflow for a typical Suzuki coupling reaction.

Synthesis of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic Acid

The accessibility of a boronic acid is a key consideration for its practical application. A potential synthetic route to 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid can be envisioned starting from commercially available 3-fluoro-4-methylbenzonitrile.

A plausible synthetic pathway involves the bromination of the benzylic position of 3-fluoro-4-methylbenzonitrile, followed by the introduction of the 1-cyano-1-methylethyl group, and subsequent borylation. A patent for the synthesis of the related 4-cyano-2-fluorobenzyl alcohol starts with the bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS).[5] A similar strategy could be adapted, followed by conversion of the resulting benzyl bromide to the desired boronic acid.

Conclusion and Outlook

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid is a structurally unique building block with promising potential in Suzuki-Miyaura cross-coupling reactions. The combination of a sterically demanding, electron-withdrawing para-substituent and an ortho-fluoro group suggests a nuanced reactivity profile. While the electron-withdrawing nature of the substituents is expected to enhance the Lewis acidity of the boron center and promote transmetalation, the steric bulk may necessitate careful optimization of reaction conditions, particularly the choice of palladium catalyst and ligand.

Further experimental investigation is required to fully elucidate the performance of this boronic acid in comparison to other analogs. However, based on the principles outlined in this guide, researchers can approach the use of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid with a rational strategy for reaction design and optimization, unlocking its potential for the synthesis of novel and complex molecular architectures.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. CN113816874B.
  • Billingsley, K. L.; Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules2017 , 22, 344. [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004 , 80, 359-371. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Trans.2021 , 50, 1293-1299. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Catalysts2023 , 13, 111. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ACS Omega2021 , 6, 14855-14863. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2016 , 21, 1623. [Link]

  • 4-Cyanophenylboronic acid. PubChem. [Link]

  • 4-Fluorophenylboronic acid. PubChem. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Org. Lett.2005 , 7, 4915-4917. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18, 4444–4447. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Lett.2003 , 44, 5743-5745. [Link]

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Comparative

Stability Under Pressure: A Comparative Forced Degradation Study of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of key pharmaceutical intermediates is paramount. Boronic acids and their derivatives are crucial building blocks in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of key pharmaceutical intermediates is paramount. Boronic acids and their derivatives are crucial building blocks in modern medicinal chemistry, celebrated for their role in carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction.[1] However, the stability of these compounds under various manufacturing, storage, and physiological conditions can significantly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparative analysis of the stability of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid , a structurally complex intermediate, under forced degradation conditions. By subjecting the molecule to hydrolytic, oxidative, photolytic, and thermal stress, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), we can elucidate its degradation pathways and identify its critical stability liabilities.[2][3] This information is invaluable for developing robust formulations, defining appropriate storage conditions, and ensuring the overall quality of pharmaceutical products.[4]

The Significance of Stability in Boronic Acid Chemistry

While generally considered stable, the boronic acid functional group is susceptible to degradation, primarily through two key pathways: oxidative decomposition and hydrolysis.[5] Oxidative instability, particularly at physiological pH, can lead to the cleavage of the carbon-boron bond.[5] The electron density on the boron atom plays a crucial role in its susceptibility to oxidation. Furthermore, hydrolysis can also be a concern, especially under non-optimal pH conditions. Understanding the influence of substituents on the phenyl ring, such as the electron-withdrawing cyano and fluoro groups in our target molecule, is critical to predicting its stability profile.

This guide will walk you through a series of well-defined experimental protocols to systematically evaluate the stability of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid. The resulting data will empower you to make informed decisions throughout the drug development lifecycle.

Experimental Design: A Forced Degradation Workflow

The following diagram outlines the comprehensive workflow for the forced degradation study of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.

Forced Degradation Workflow Forced Degradation Workflow for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid cluster_stress Stress Conditions cluster_analysis Analytical Monitoring Hydrolytic Hydrolytic HPLC HPLC Hydrolytic->HPLC Oxidative Oxidative Oxidative->HPLC Photolytic Photolytic Photolytic->HPLC Thermal Thermal Thermal->HPLC LC_MS LC_MS HPLC->LC_MS For peak identification NMR NMR LC_MS->NMR For structural elucidation of significant degradants Data_Analysis Data Analysis and Degradation Pathway Elucidation NMR->Data_Analysis Start Start Prepare_Stock Prepare Stock Solution of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid Start->Prepare_Stock Prepare_Stock->Hydrolytic Prepare_Stock->Oxidative Prepare_Stock->Photolytic Prepare_Stock->Thermal End End Data_Analysis->End

Caption: A schematic of the forced degradation experimental workflow.

Detailed Experimental Protocols

The following protocols are designed to induce degradation to a target level of 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the parent molecule.[2]

Hydrolytic Degradation

This study assesses the susceptibility of the compound to acid and base-catalyzed hydrolysis.

Protocol:

  • Prepare three solutions of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid (1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water (as control)

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubate the solutions at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC to determine the percentage of degradation.

Oxidative Degradation

This protocol evaluates the compound's stability in the presence of an oxidizing agent.

Protocol:

  • Prepare a solution of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Add 3% hydrogen peroxide (H₂O₂) to the solution.

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

  • Analyze the samples by HPLC to quantify degradation.

Photolytic Degradation

This study assesses the compound's sensitivity to light exposure.

Protocol:

  • Expose a solid sample and a solution (1 mg/mL in a suitable solvent) of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[3]

  • A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal Degradation

This protocol investigates the stability of the compound at elevated temperatures.

Protocol:

  • Place a solid sample of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid in a controlled temperature oven at 80°C for 48 hours.

  • At specified time points (e.g., 0, 24, 48 hours), remove samples.

  • Prepare solutions of the samples and analyze by HPLC.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary tool for monitoring the degradation of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.[6]

Suggested HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown degradation products, LC-MS is an invaluable tool for obtaining molecular weight information.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

To definitively elucidate the structure of significant degradation products, isolation (e.g., by preparative HPLC) followed by NMR analysis is required.[8][9]

Data Presentation and Interpretation

The results from the forced degradation studies should be systematically tabulated to allow for a clear comparison of the stability of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid under different stress conditions.

Table 1: Summary of Forced Degradation Results for 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid

Stress ConditionParameters% DegradationNumber of DegradantsMajor Degradant (Peak Area %)
Hydrolytic
0.1 N HCl60°C, 24h[Data][Data][Data]
Purified Water60°C, 24h[Data][Data][Data]
0.1 N NaOH60°C, 24h[Data][Data][Data]
Oxidative 3% H₂O₂, RT, 24h[Data][Data][Data]
Photolytic ICH Q1B[Data][Data][Data]
Thermal 80°C, 48h (Solid)[Data][Data][Data]

*Data to be filled from experimental results.

Potential Degradation Pathways

Based on the known chemistry of arylboronic acids, the following diagram illustrates a potential degradation pathway.

Degradation Pathway Potential Degradation Pathway of Arylboronic Acids Arylboronic_Acid Arylboronic Acid (Ar-B(OH)₂) Phenol Phenol (Ar-OH) Arylboronic_Acid->Phenol Oxidation (e.g., H₂O₂) Protodeborylation_Product Arene (Ar-H) Arylboronic_Acid->Protodeborylation_Product Protodeborylation (Hydrolysis)

Caption: A simplified representation of potential degradation pathways for arylboronic acids.

Conclusion and Recommendations

This comprehensive guide provides a robust framework for assessing the stability of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid. The experimental data generated from these forced degradation studies will be instrumental in:

  • Identifying the critical factors affecting the stability of the molecule.

  • Elucidating the structure of potential degradation products.

  • Developing a validated, stability-indicating analytical method.

  • Establishing appropriate storage and handling conditions.

  • Guiding formulation development to ensure a stable and effective final drug product.

By proactively investigating the stability of this key intermediate, researchers and drug developers can mitigate risks, reduce development timelines, and ultimately deliver safer and more effective medicines to patients.

References

  • Ali, S. L. (2008). Stability testing of pharmaceutical products.
  • Cha, P. S., et al. (2001). A stability study of bortezomib, a novel proteasome inhibitor. Journal of Pharmaceutical Sciences, 90(9), 1318-1327.
  • Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (1999). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Kommanaboyina, B., & Rhodes, C. T. (1999). Trends in stability testing, with particular emphasis on stability-indicating HPLC. Drug Development and Industrial Pharmacy, 25(7), 857-868.
  • Kumar, V., et al. (2010). Forced degradation studies of bortezomib, a proteasome inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 126-132.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]

  • Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • Raines, R. T. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS.

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Safety & Regulatory Compliance

Safety

4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid proper disposal procedures

A-to-Z Guide for the In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of specialized reagents are paramount. This guide provides a comprehensive, step-by-step protocol...

Author: BenchChem Technical Support Team. Date: February 2026

A-to-Z Guide for the

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of specialized reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid (CAS No. 1793003-65-2), ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Immediate Safety and Hazard Assessment

Key Hazard Considerations:

  • Skin and Eye Irritation: Boronic acids are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[2]

  • Incompatibility: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Chemical and Physical Properties

A thorough understanding of the chemical's properties is the foundation of a safe disposal plan.

PropertyValueSource
CAS Number 1793003-65-2BLDpharm[5]
Molecular Formula C10H11BFNO2BLDpharm[5]
Molecular Weight 207.01BLDpharm[5]
Appearance SolidInferred from similar compounds
Storage Inert atmosphere, 2-8°CBLDpharm[5]
Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals in a laboratory setting.[6][7] The following PPE is mandatory when handling and disposing of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this chemical must be in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) provides a framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9][10]

For Small Quantities (e.g., residual amounts on lab equipment):
  • Decontamination:

    • Wipe down contaminated surfaces and equipment with a solvent such as acetone or ethanol to dissolve the residual compound.

    • Collect the solvent rinse in a designated hazardous waste container.

  • Aqueous Wash:

    • Wash the equipment thoroughly with soap and water.

    • For very small, incidental amounts, and if local regulations permit, this rinse water may be flushed down the sanitary sewer with a large excess of water (at least a 100-fold excess).[11][12]

For Bulk Quantities (unused or waste product):
  • Waste Characterization: Due to its chemical structure (containing a cyano group and being a boronic acid derivative), it should be treated as hazardous waste.

  • Containerization:

    • Place the solid waste in a clearly labeled, sealed, and compatible container.[13]

    • The container must be labeled as "Hazardous Waste" and include the chemical name: "4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid".

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][13]

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1][2] Do not attempt to dispose of bulk quantities in the regular trash or down the drain.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If feeling unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse the mouth with water and seek immediate medical advice.[2]

  • Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid.

G start Start: Disposal of 4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quant Small Quantity (e.g., residue) assess_quantity->small_quant Small bulk_quant Bulk Quantity assess_quantity->bulk_quant Bulk decontaminate Decontaminate with Solvent small_quant->decontaminate containerize Place in Labeled Hazardous Waste Container bulk_quant->containerize collect_rinse Collect Solvent Rinse in Hazardous Waste Container decontaminate->collect_rinse aqueous_wash Wash with Soap and Water collect_rinse->aqueous_wash flush Flush with >100x Water (if permitted by local regulations) aqueous_wash->flush end End of Process flush->end segregate Segregate from Incompatibles containerize->segregate professional_disposal Arrange for Professional Hazardous Waste Disposal segregate->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for the specified boronic acid.

References
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.[Link]

  • Lab Alley. How To Safely Dispose of Boric Acid.[Link]

  • Lafayette College. Disposal of Solid Chemicals in the Normal Trash.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • Boron Molecular. 4-Cyano-2-fluorophenylboronic acid.[Link]

  • Michigan State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.[Link]

  • Sustainability Exchange. Northumbria University – Safe Disposal of Chemical Waste.[Link]

  • A-C-T. How to Properly Manage Hazardous Waste Under EPA Regulations.[Link]

  • US Bio-Clean. OSHA Compliance For Laboratories.[Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • OSHA Training. Occupational Exposure to Hazardous Chemicals in Laboratories.[Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?[Link]

  • Sciencing. Disposal Of Boric Acid.[Link]

  • Axonator. EPA Hazardous Waste Management.[Link]

  • PubChem. 2-Fluorophenylboronic acid.[Link]

  • GSRS. (4-FLUOROPHENYL)BORONIC ACID.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
Reactant of Route 2
4-(1-Cyano-1-methylethyl)-2-fluorophenylboronic acid
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